molecular formula C12H16 B3315098 3-(2,3-Dimethylyphenyl)-2-methyl-1-propene CAS No. 951891-60-4

3-(2,3-Dimethylyphenyl)-2-methyl-1-propene

Cat. No.: B3315098
CAS No.: 951891-60-4
M. Wt: 160.25 g/mol
InChI Key: ZHYSTHIDKMNPAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Dimethylyphenyl)-2-methyl-1-propene is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with two methyl groups at the 2 and 3 positions, and a propene chain attached to the 3 position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylyphenyl)-2-methyl-1-propene typically involves the alkylation of 2,3-dimethylphenyl derivatives. One common method is the Friedel-Crafts alkylation, where 2,3-dimethylbenzene reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylyphenyl)-2-methyl-1-propene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the double bond in the propene chain to form saturated hydrocarbons.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline conditions, CrO3 in acidic conditions.

    Reduction: H2 gas with Pd/C catalyst under mild pressure and temperature.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

3-(2,3-Dimethylyphenyl)-2-methyl-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylyphenyl)-2-methyl-1-propene involves its interaction with specific molecular targets, depending on its application. For instance, in pharmacological studies, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include signal transduction cascades, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylphenol: Similar structure but with a hydroxyl group instead of a propene chain.

    2,3-Dimethylbenzene: Lacks the propene chain, making it less reactive in certain chemical reactions.

    3-(2,3-Dimethylphenyl)-1-propene: Similar structure but with different substitution patterns on the phenyl ring.

Uniqueness

3-(2,3-Dimethylyphenyl)-2-methyl-1-propene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry and material science.

Properties

IUPAC Name

1,2-dimethyl-3-(2-methylprop-2-enyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-9(2)8-12-7-5-6-10(3)11(12)4/h5-7H,1,8H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYSTHIDKMNPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CC(=C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,3-Dimethylyphenyl)-2-methyl-1-propene
Reactant of Route 2
Reactant of Route 2
3-(2,3-Dimethylyphenyl)-2-methyl-1-propene
Reactant of Route 3
Reactant of Route 3
3-(2,3-Dimethylyphenyl)-2-methyl-1-propene
Reactant of Route 4
Reactant of Route 4
3-(2,3-Dimethylyphenyl)-2-methyl-1-propene
Reactant of Route 5
Reactant of Route 5
3-(2,3-Dimethylyphenyl)-2-methyl-1-propene
Reactant of Route 6
Reactant of Route 6
3-(2,3-Dimethylyphenyl)-2-methyl-1-propene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.